2-(4-acetamidophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide
Description
This compound features a 4-acetamidophenyl group linked via an acetamide bridge to a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl moiety. The methoxy and methyl groups on the pyridinone ring may enhance solubility and metabolic stability compared to non-substituted analogs .
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13-10-17(26-3)12-19(25)22(13)9-8-20-18(24)11-15-4-6-16(7-5-15)21-14(2)23/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIZRDUNGIJIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CC2=CC=C(C=C2)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-acetamidophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 314.38 g/mol
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action appears to involve the induction of apoptosis in tumor cells, which is a critical pathway for anticancer activity.
-
Mechanism of Action :
- The compound promotes apoptosis through the activation of caspase pathways, which are essential for programmed cell death.
- It may also interfere with DNA synthesis in cancer cells, further inhibiting their proliferation.
- Case Studies :
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
- Experimental Findings :
- In vivo models have shown that treatment with this compound can reduce inflammation markers in tissues affected by inflammatory responses.
- The compound's structure suggests potential interactions with inflammatory pathways, although detailed mechanistic studies are still required.
Data Summary
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 15 | Apoptosis induction via caspase activation |
| Anticancer | C6 | 20 | Interference with DNA synthesis |
| Anti-inflammatory | Mouse model | Not specified | Reduction in pro-inflammatory cytokines |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with other acetamide-containing molecules but differs in core structure and substituent chemistry. Below is a comparative analysis:
Therapeutic Potential
- The 4-acetamidophenyl group in the target compound resembles paracetamol’s structure, suggesting possible anti-inflammatory or analgesic properties. However, its pyridinone core differentiates it from traditional NSAIDs .
- ’s quinoline derivatives highlight the role of heterocyclic cores in kinase inhibition, suggesting the target compound could similarly target tyrosine kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
